molecular formula C20H22N2 B2589322 1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole CAS No. 380160-07-6

1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole

Cat. No.: B2589322
CAS No.: 380160-07-6
M. Wt: 290.41
InChI Key: KADXTVYOLIZYFU-OUKQBFOZSA-N
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Description

1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a halogenated benzodiazole reacts with styrene in the presence of a palladium catalyst.

    Attachment of the 3-Methylbutyl Group: The 3-methylbutyl group can be attached through an alkylation reaction using an appropriate alkyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbutyl)-2-phenyl-1H-1,3-benzodiazole: Lacks the phenylethenyl group, which may result in different biological activities and applications.

    2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole: Lacks the 3-methylbutyl group, which may affect its solubility and interaction with biological targets.

    1-(3-methylbutyl)-1H-1,3-benzodiazole: Lacks both the phenylethenyl and phenyl groups, leading to distinct properties and uses.

Uniqueness

1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole is unique due to the presence of both the phenylethenyl and 3-methylbutyl groups, which may confer specific chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methylbutyl)-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-16(2)14-15-22-19-11-7-6-10-18(19)21-20(22)13-12-17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADXTVYOLIZYFU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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